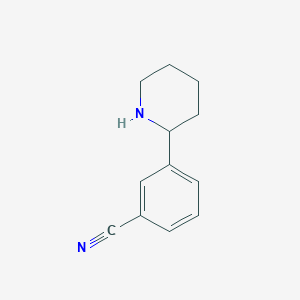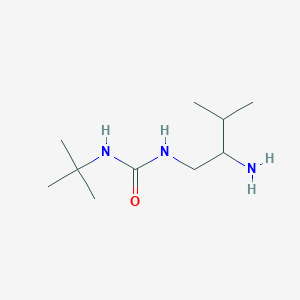
1-(2-Amino-3-methylbutyl)-3-(tert-butyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-3-methylbutyl)-3-(tert-butyl)urea is an organic compound with a unique structure that combines an amino group, a methylbutyl chain, and a tert-butyl group attached to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-methylbutyl)-3-(tert-butyl)urea typically involves the reaction of 2-amino-3-methylbutylamine with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage between the amine and isocyanate groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Amino-3-methylbutyl)-3-(tert-butyl)urea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-3-methylbutyl)-3-(tert-butyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-3-methylbutyl)-3-(tert-butyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may affect signaling pathways and cellular processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Amino-3-methylbutyl)-3-(tert-butyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
1-(2-Amino-3-methylbutyl)-3-(tert-butyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness: 1-(2-Amino-3-methylbutyl)-3-(tert-butyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C10H23N3O |
|---|---|
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
1-(2-amino-3-methylbutyl)-3-tert-butylurea |
InChI |
InChI=1S/C10H23N3O/c1-7(2)8(11)6-12-9(14)13-10(3,4)5/h7-8H,6,11H2,1-5H3,(H2,12,13,14) |
InChI-Schlüssel |
CILSDIFJUZGXDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CNC(=O)NC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


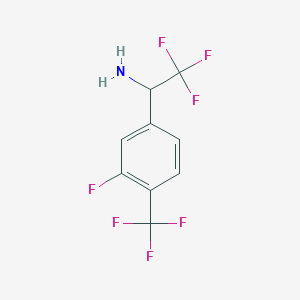

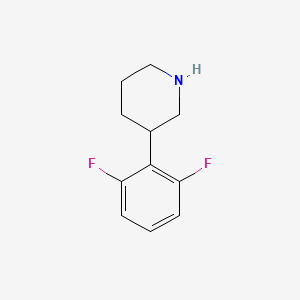
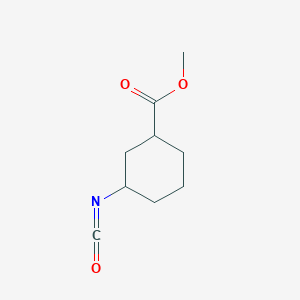

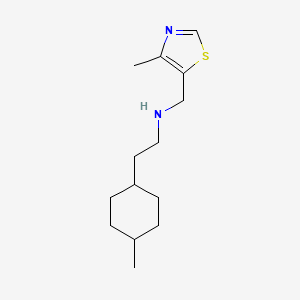


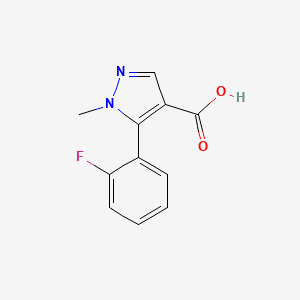
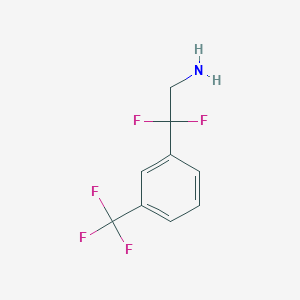
![4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13530787.png)
